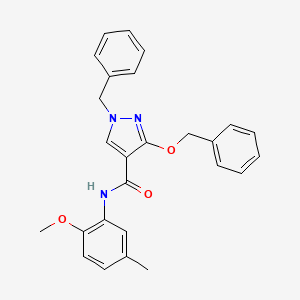

1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide

描述

属性

IUPAC Name |

1-benzyl-N-(2-methoxy-5-methylphenyl)-3-phenylmethoxypyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-19-13-14-24(31-2)23(15-19)27-25(30)22-17-29(16-20-9-5-3-6-10-20)28-26(22)32-18-21-11-7-4-8-12-21/h3-15,17H,16,18H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFOFKXUIMGUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the benzyl and benzyloxy groups through nucleophilic substitution reactions. The final step involves the coupling of the pyrazole derivative with 2-methoxy-5-methylphenyl isocyanate to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

化学反应分析

1.1. Cyclocondensation of Chalcones with Arylhydrazines

A common method for constructing trisubstituted pyrazole cores involves the reaction of chalcones with arylhydrazines. For example:

-

Chalcone derivatives react with substituted arylhydrazines in the presence of copper triflate and ionic liquid catalysts (e.g., [bmim]PF) to form pyrazoline intermediates, which undergo oxidative aromatization to yield 1,3,5-triarylpyrazoles (82% yield) .

-

The benzyl and benzyloxy groups in the target compound could be introduced via substituted chalcone precursors.

Example Reaction Pathway:

1.2. Acylation of Pyrazole Intermediates

The carboxamide group is typically introduced via acylation:

-

Pyrazole-4-carbonyl chloride reacts with amines (e.g., 2-methoxy-5-methylaniline) in the presence of triethylamine to form the carboxamide bond. This method achieved 70–89% yields for structurally similar compounds .

Key Steps:

-

Acyl chloride formation :

-

Amidation :

1.3. Functionalization via 1,3-Dipolar Cycloaddition

Pyrazole rings can undergo regioselective functionalization via cycloaddition reactions:

-

Diazocarbonyl compounds react with alkynes or alkenes in the presence of zinc triflate to form substituted pyrazoles (89% yield) .

-

This method could modify the pyrazole core post-synthesis to introduce additional substituents.

Example Reaction:

Catalytic and Reaction Conditions

| Reaction Step | Catalyst/Reagents | Yield | Key Features |

|---|---|---|---|

| Cyclocondensation | Cu(OTf), [bmim]PF | 82% | Reusable catalyst, one-pot synthesis |

| Acyl chloride formation | SOCl, DMF | >90% | High efficiency, mild conditions |

| Amidation | EtN, CHCl | 70–89% | Room temperature, scalable |

| Cycloaddition | Zn(OTf) | 89% | Regioselective, broad substrate scope |

Stability and Reactivity

-

Benzyl/Benzyloxy Groups : These electron-donating groups enhance stability against oxidation but may participate in hydrogenolysis under Pd/C or H .

-

Methoxy Substituents : The 2-methoxy-5-methylphenyl group directs electrophilic substitution to the para position, influencing further functionalization .

Pharmacological Modifications

While not directly studied for this compound, analogous pyrazole-carboxamides show bioactivity through:

-

MEK Inhibition : Substituents at the 4-position (e.g., carboxamide) are critical for binding kinase domains .

-

Antimicrobial Activity : Glycosylation of pyrazole derivatives enhances activity (e.g., 70–85% yield for glycosylated analogs) .

Challenges and Limitations

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential as a drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Similar Compounds

Pyrazole carboxamides are a diverse class of molecules with applications in medicinal chemistry, particularly as receptor modulators. Below is a detailed comparison of the target compound with structurally and functionally related derivatives:

Structural Analogues with Substituted Aromatic Moieties

Key Observations:

- Aromatic Substitution Patterns : The target compound’s 2-methoxy-5-methylphenyl group is distinct from the dimethoxyphenyl or polychlorinated aryl groups in analogues (e.g., 10a, ; ). These substitutions influence electronic properties and steric interactions, which are critical for receptor binding.

Pharmacological Activity Comparison

- Receptor Affinity: Compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide exhibit nanomolar potency at cannabinoid CB1 receptors . In contrast, analogues in were evaluated for neurotensin receptor (NTS1/NTS2) activity via calcium mobilization assays (EC50 values) and competitive binding (Ki values). The target compound’s lack of polar groups (e.g., hydroxyl, pyridyl) may limit similar receptor interactions.

- Synthesis Complexity : The target compound’s benzyl and benzyloxy groups require protective strategies during synthesis, whereas hydroxyethyl or pyridylmethyl analogues () involve simpler coupling steps.

Physicochemical Properties

- Lipophilicity : The benzyl and benzyloxy groups in the target compound likely result in higher logP values compared to hydroxyethyl () or carboxylate derivatives ().

- Metabolic Stability : Bulkier substituents (e.g., benzyl) may slow oxidative metabolism by cytochrome P450 enzymes, as seen in related pyrazole derivatives .

Research Findings and Implications

- Structural Insights : X-ray diffraction data for compounds like reveal planar pyrazole cores with substituents adopting specific orientations for receptor binding. The target compound’s 2-methoxy-5-methylphenyl group may enforce a similar conformation, optimizing hydrophobic interactions.

生物活性

1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide, with the CAS number 1014087-56-9, is a compound that belongs to the pyrazole family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

- Molecular Formula : C26H25N3O3

- Molecular Weight : 427.5 g/mol

- CAS Number : 1014087-56-9

The structure of the compound features a pyrazole ring substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds containing a pyrazole scaffold have been shown to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that related compounds can induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase-3 activity and causing morphological changes at concentrations as low as 1 µM .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | Concentration (µM) | Effect on Caspase-3 |

|---|---|---|---|

| 7d | MDA-MB-231 | 10 | 1.33 times increase |

| 7h | MDA-MB-231 | 10 | 1.57 times increase |

| 10c | MDA-MB-231 | 2.5 | Induced apoptosis |

Antiviral Activity

The antiviral potential of pyrazole derivatives has also been explored, particularly against viruses such as HIV and HCV. For example, certain pyrazolecarboxamide hybrids have shown inhibitory effects on HIV replication at micromolar concentrations . The selectivity index for some compounds indicates promising antiviral efficacy compared to standard treatments.

Table 2: Antiviral Efficacy of Pyrazole Derivatives

| Compound | Virus Type | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HIV | 5–28 | High |

| Compound B | HCV | 6.7 | Moderate |

Anti-inflammatory Activity

In addition to anticancer and antiviral properties, compounds in the pyrazole family have been noted for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them candidates for further research in treating inflammatory diseases.

Case Studies

Several studies highlight the potential of pyrazole derivatives in clinical applications:

- Breast Cancer Study : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells, revealing significant apoptosis induction and cell cycle arrest at specific concentrations.

- HIV Inhibition Study : Another study focused on the synthesis and evaluation of pyrazole derivatives for their ability to inhibit HIV replication, demonstrating effective inhibition at low micromolar concentrations.

常见问题

Q. What are the standard synthetic routes for preparing 1-benzyl-3-(benzyloxy)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carboxamide?

The synthesis typically involves a multi-step process starting with the formation of the pyrazole core. Key steps include:

- Condensation reactions to introduce the benzyl and benzyloxy groups at positions 1 and 3 of the pyrazole ring .

- Coupling with the 2-methoxy-5-methylphenylamine moiety via carboxamide bond formation using reagents like HATU or EDCI in aprotic solvents (e.g., DMF) .

- Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for benzyloxy and methoxyphenyl groups .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and confirms 3D structure, as demonstrated in related pyrazole-carboxamide derivatives .

Q. How is the compound screened for biological activity in early-stage research?

- In vitro enzyme assays : For example, inhibition of Factor Xa (fXa) using fluorogenic substrates to measure IC₅₀ values .

- Selectivity profiling : Cross-testing against related serine proteases (e.g., thrombin, trypsin) to assess specificity .

Advanced Research Questions

Q. How can substituent modifications (e.g., benzyloxy vs. methoxy) influence selectivity for Factor Xa inhibition?

- Structure-Activity Relationship (SAR) : Replacing the benzyloxy group with smaller substituents (e.g., methoxy) reduces steric hindrance, enhancing binding to fXa's S4 pocket. However, bulkier groups may improve plasma stability .

- Data Example : Analogues with 3-(benzyloxy) showed 10-fold lower IC₅₀ than methoxy derivatives in fXa inhibition assays .

Q. What strategies address poor aqueous solubility in pharmacokinetic studies?

Q. How are molecular docking simulations used to predict binding modes with Factor Xa?

Q. What in vivo models validate antithrombotic efficacy?

Q. How should researchers resolve contradictions in substituent effects across studies?

- Case study : While electron-withdrawing groups (e.g., nitro) improve fXa affinity in some analogues, they may reduce metabolic stability. Cross-referencing enzyme kinetics data with liver microsomal assays clarifies trade-offs .

Methodological Challenges

Q. How to optimize reaction yields in large-scale synthesis?

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours for pyrazole ring formation .

- Flow chemistry : Minimizes side products during carboxamide coupling .

Q. What protocols ensure compound stability during storage?

- Lyophilization : Freeze-drying under inert gas (N₂) prevents hydrolysis of the benzyloxy group .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) confirm integrity via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。